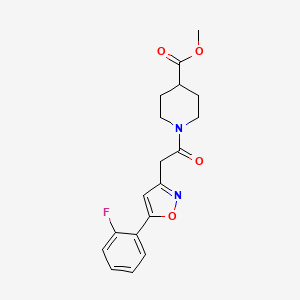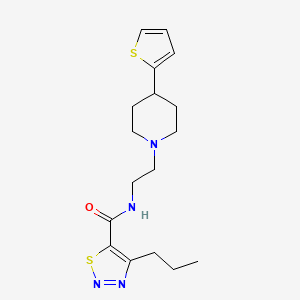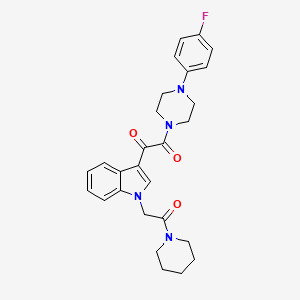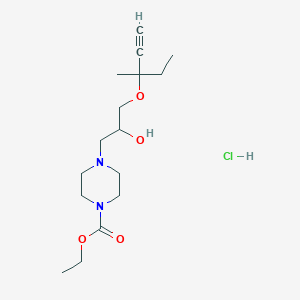
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as MFA-1 and is known to have a variety of biochemical and physiological effects.
Scientific Research Applications
MFA-1 has been shown to have a variety of potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where MFA-1 has been shown to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in a variety of neurological processes, including learning and memory.
Mechanism of Action
The mechanism of action of MFA-1 is not fully understood, but it is believed to involve the modulation of the NMDA receptor. This modulation may result in an increase in the release of neurotransmitters, such as dopamine and serotonin, which are involved in a variety of physiological and psychological processes.
Biochemical and Physiological Effects:
MFA-1 has been shown to have a variety of biochemical and physiological effects. These effects include an increase in the release of neurotransmitters, as well as an increase in the activity of certain enzymes, such as acetylcholinesterase. MFA-1 has also been shown to have an anti-inflammatory effect, which may make it useful in the treatment of certain inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using MFA-1 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, MFA-1 has been shown to have a relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one of the limitations of using MFA-1 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on MFA-1. One area of interest is in the development of new drugs that target the NMDA receptor. Additionally, MFA-1 may have potential applications in the treatment of certain neurological and inflammatory conditions. Further research is needed to fully understand the mechanism of action of MFA-1 and its potential applications in scientific research.
Synthesis Methods
The synthesis of MFA-1 involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with acetic anhydride to form the isoxazole ring. The resulting compound is then reacted with piperidine-4-carboxylic acid to form MFA-1.
properties
IUPAC Name |
methyl 1-[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-24-18(23)12-6-8-21(9-7-12)17(22)11-13-10-16(25-20-13)14-4-2-3-5-15(14)19/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHURGIQVTYVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione](/img/structure/B2854626.png)

![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)

![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)
![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)
![2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854633.png)

![{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol](/img/structure/B2854635.png)



![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854646.png)
